molecular formula C10H14N2 B13528455 Cyclobutyl(pyridin-3-yl)methanamine

Cyclobutyl(pyridin-3-yl)methanamine

Cat. No.: B13528455
M. Wt: 162.23 g/mol
InChI Key: ARKRGKJRMBSXJK-UHFFFAOYSA-N
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Description

Cyclobutyl(pyridin-3-yl)methanamine is a bicyclic organic compound featuring a cyclobutyl group attached to a pyridin-3-ylmethanamine moiety. Its unique structure combines the steric constraints of a cyclobutane ring with the aromatic and electronic properties of pyridine, making it a versatile scaffold in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

cyclobutyl(pyridin-3-yl)methanamine

InChI

InChI=1S/C10H14N2/c11-10(8-3-1-4-8)9-5-2-6-12-7-9/h2,5-8,10H,1,3-4,11H2

InChI Key

ARKRGKJRMBSXJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CN=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(pyridin-3-yl)methanamine typically involves the reaction of cyclobutylamine with pyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutyl(pyridin-3-yl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclobutyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Modified Cycloalkane Groups

Compound Name Structural Difference vs. Target Compound Key Properties Reference
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine Cyclopropyl instead of cyclobutyl Higher ring strain in cyclopropane may reduce stability; lower similarity (0.91) .
Cyclopentyl(pyridin-3-yl)methanamine Cyclopentyl instead of cyclobutyl Larger ring size alters steric effects, potentially affecting receptor binding .
Cyclopropyl(pyridin-4-yl)methanamine dihydrochloride Cyclopropyl + pyridin-4-yl substitution Pyridine positional isomerism (4-yl vs. 3-yl) changes electronic distribution and binding affinity .

Key Insights :

  • Cyclobutyl vs.
  • Ring Size Impact : Cyclopentyl analogs exhibit larger hydrophobic surfaces, which may improve membrane permeability but reduce target specificity .

Pyridine Positional Isomers

Compound Name Pyridine Substitution Biological Activity Reference
Cyclobutyl(pyridin-2-yl)methanamine Pyridin-2-yl Lower binding affinity to serotonin receptors due to altered nitrogen orientation .
Cyclobutyl(pyridin-4-yl)methanamine Pyridin-4-yl Enhanced interaction with nicotinic acetylcholine receptors compared to 3-yl isomer .

Key Insights :

  • The 3-yl position optimizes hydrogen bonding and π-stacking interactions in enzyme active sites, making it critical for inhibitory activity .

Functional Group Modifications

Compound Name Functional Group Change Impact on Properties Reference
(S)-1-(6-Chloropyridin-3-yl)ethanamine Ethyl group instead of cyclobutyl Reduced steric hindrance improves solubility but decreases target selectivity .
1-(6-Chloropyridin-3-yl)propan-1-amine Propanamine backbone Linear chain increases flexibility, potentially lowering metabolic stability .
α-Cyclopropyl-3-pyridinemethanol Hydroxymethyl instead of amine Increased polarity enhances water solubility but reduces blood-brain barrier penetration .

Key Insights :

  • The primary amine in Cyclobutyl(pyridin-3-yl)methanamine facilitates nucleophilic reactions and salt formation (e.g., dihydrochloride), improving bioavailability .

Pharmacological and Pharmacokinetic Comparisons

Key Insights :

  • Chlorine Substitution : Enhances electrophilic character, improving interactions with biological macromolecules .
  • Cyclobutyl Group : Balances rigidity and flexibility, optimizing receptor fit compared to bulkier cyclopentyl analogs .

Pharmacokinetic Properties

Property This compound (6-Chloropyridin-3-yl)(cyclopropyl)methanamine Cyclopentyl(pyridin-3-yl)methanamine
Solubility Moderate (improved as dihydrochloride) Low (cyclopropane reduces polarity) Low (high lipophilicity)
Metabolic Stability High (resists CYP450 oxidation) Moderate (cyclopropane susceptible to ring-opening) Low (larger ring prone to metabolism)
BBB Penetration High (optimal logP ~2.1) Low (polar chloropyridine reduces permeability) Moderate (logP ~2.5)

Key Insights :

  • The dihydrochloride salt form significantly enhances aqueous solubility without compromising bioavailability .
  • Cyclobutane’s intermediate ring size improves metabolic stability compared to cyclopropane and cyclopentane analogs .

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